![molecular formula C24H28FN3O3S2 B2921881 4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide CAS No. 847381-50-4](/img/structure/B2921881.png)

4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

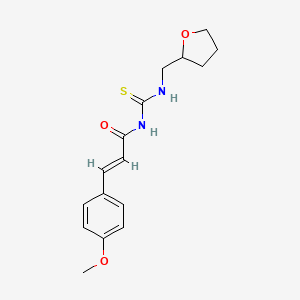

The compound “4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide” is a complex organic molecule. It is related to the compound MPPF , which is a known ligand for the serotonin receptor 5-HT1A .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized and their structures elucidated .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring structures and functional groups. It includes a thiophene ring, a piperazine ring, and a benzenesulfonamide group .Chemical Reactions Analysis

The compound has been involved in fluorination reactions, particularly with the isotope F-18, for use in radiolabeling . The reaction products were analyzed using various radioanalytical methods, including radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .Applications De Recherche Scientifique

Cognitive Enhancement and Potential Therapeutic Utility

One study highlights the potential cognitive-enhancing properties of a related compound, SB-399885, which is a potent, selective 5-HT6 receptor antagonist. The study demonstrates that SB-399885 could significantly improve cognitive deficits in aged rats and enhance cholinergic function, suggesting its utility in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Carbonic Anhydrase Inhibitor Activity

Another research area involves derivatives of benzenesulfonamide as carbonic anhydrase inhibitors. These compounds, such as those incorporating piperazinyl-ureido moieties, have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms. They are of interest for various pharmacologic applications, including as antitumor agents (Congiu et al., 2015).

Antimicrobial Activity

Research has also been conducted on derivatives of benzenesulfonamide for their antimicrobial activity. For example, compounds synthesized through nucleophilic substitution reactions and fluorination have shown potent activity against bacterial strains like P. aeruginosa, indicating their potential as antimicrobial agents (Mishra & Chundawat, 2019).

Role in Understanding Neurodegenerative Diseases

The compound and its analogs have been used in studies investigating neurodegenerative diseases. For instance, using a selective serotonin 1A molecular imaging probe, researchers have quantified receptor densities in the brains of Alzheimer's disease patients, providing insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Inhibition of HIV-1 Attachment

Another study explored the effect of piperazine substitution patterns on antiviral potency in indole-based derivatives, identifying potent inhibitors of HIV-1 attachment. This research contributes to understanding how structural modifications can enhance antiviral pharmacophores, offering insights into designing new therapies for HIV (Wang et al., 2009).

Mécanisme D'action

Target of Action

The primary target of CCG-30064 is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and proliferation . Dysregulation of RhoA has been associated with several human diseases, including cancer .

Mode of Action

CCG-30064 acts downstream of Rho, blocking the Serum Response Element (SRE)-driven transcription stimulated by various proteins involved in the Rho pathway . It specifically inhibits the transcription activated by MKL1, a coactivator and oncogene, without altering DNA binding . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The RhoA pathway is the key biochemical pathway affected by CCG-30064 . This pathway plays a crucial role in the regulation of the actin cytoskeleton, cell polarity, and gene expression. By inhibiting the RhoA pathway, CCG-30064 can potentially disrupt these cellular processes .

Result of Action

CCG-30064 displays activity in several in vitro cancer cell functional assays . It potently inhibits DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Moreover, CCG-30064 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

Propriétés

IUPAC Name |

4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O3S2/c1-18(26-33(29,30)20-11-9-19(25)10-12-20)24(23-8-5-17-32-23)28-15-13-27(14-16-28)21-6-3-4-7-22(21)31-2/h3-12,17-18,24,26H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIHYNKMUQPQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2921807.png)

![Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2921808.png)

![4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2921810.png)

![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)

![2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2921813.png)

![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)